

Discovery and history of 3,4-dimethyl-1,5-hexadiene

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Compound of Interest

Compound Name: 3,4-Dimethyl-1,5-hexadiene

Cat. No.: B13795750

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A Technical Guide to 3,4-dimethyl-1,5-hexadiene

Introduction

While a detailed historical account of the initial discovery of **3,4-dimethyl-1,5-hexadiene** is not extensively documented, its significance in the field of organic chemistry is primarily linked to its use in studying and demonstrating the principles of sigmatropic rearrangements, particularly the Cope rearrangement. Developed by Arthur C. Cope, this rearrangement involves the thermal isomerization of a 1,5-diene.^[1] The stereochemical outcomes of the rearrangement of meso- and (±)-**3,4-dimethyl-1,5-hexadiene** have served as a classic example for understanding the chair-like transition state of this pericyclic reaction.^[2] This document provides a technical overview of the compound's properties, a representative synthesis protocol, and its canonical role in the Cope rearrangement.

Physicochemical Properties

The fundamental properties of **3,4-dimethyl-1,5-hexadiene** are summarized below. This data is essential for its handling, characterization, and use in experimental setups.

Property	Value	Reference
Molecular Formula	C ₈ H ₁₄	[3]
Molecular Weight	110.20 g/mol	[3]
CAS Number	4894-63-7	[3]
Boiling Point	100 °C	[4]
Density	0.723 g/mL	[4]
Refractive Index	1.419	[4]

Key Reaction: The Cope Rearrangement

3,4-dimethyl-1,5-hexadiene is a model substrate for the Cope rearrangement, a [4][4]-sigmatropic shift that proceeds through a concerted, cyclic chair-like transition state under thermal conditions.[5] The stereoisomerism of the starting diene dictates the stereochemistry of the resulting octadiene product, providing strong evidence for the proposed transition state geometry.[2]

The thermal rearrangement of the meso isomer of **3,4-dimethyl-1,5-hexadiene** yields (2E,6Z)-2,6-octadiene, while the racemic (dl) mixture rearranges to form a mixture of (2E,6E)- and (2Z,6Z)-2,6-octadiene.[6] This stereospecificity is a hallmark of this concerted pericyclic reaction.[2]

Stereochemical pathways of the Cope rearrangement.

Experimental Protocols

The synthesis of specific stereoisomers of **3,4-dimethyl-1,5-hexadiene** requires a controlled, multi-step process. The following protocol is a summary of a method used to prepare the meso and (±) isomers separately.[7]

Synthesis of meso- and (±)-3,4-dimethyl-1,5-hexadiene[7]

This synthesis involves a Claisen rearrangement to form key aldehyde intermediates, followed by a Wittig reaction to generate the final dienes.

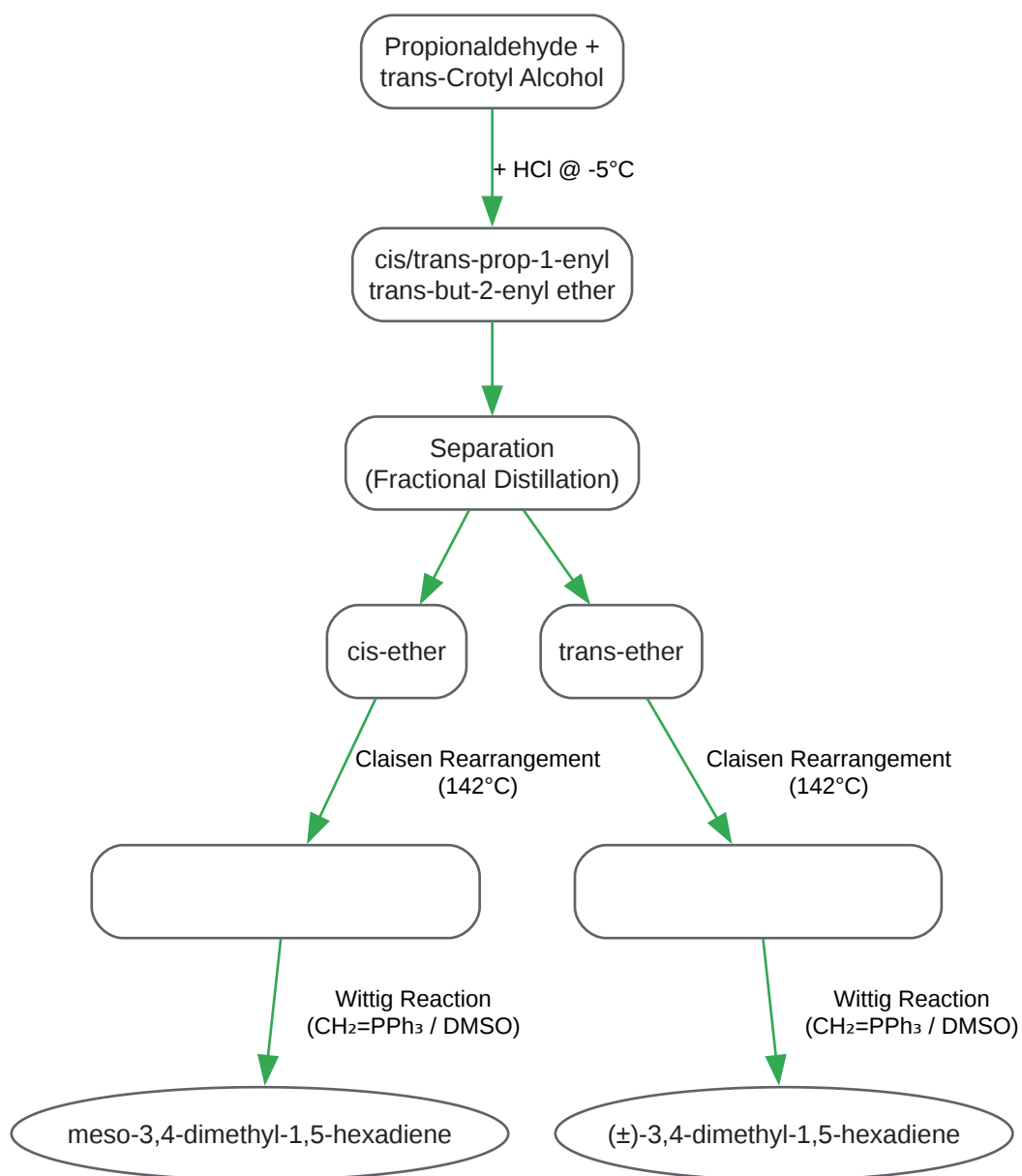
Part 1: Synthesis of erythro- and threo-2,3-dimethylpent-4-enal

- Objective: Create the diastereomeric aldehyde precursors.
- Procedure:
 - Dry hydrogen chloride is added to a mixture of propionaldehyde and trans-crotyl alcohol at -5°C to form cis- and trans-prop-1-enyl trans-but-2-enyl ethers.
 - The cis and trans ethers are separated by spinning-band fractional distillation.
 - The cis-isomer is heated to 142°C, which induces a Claisen rearrangement to cleanly yield erythro-2,3-dimethylpent-4-enal.
 - Separately, the trans-isomer is heated under the same conditions to yield the threo-isomer.

Part 2: Wittig Reaction to form Dienes

- Objective: Convert the aldehydes to the target 1,5-dienes.
- Reagents:
 - erythro- or threo-2,3-dimethylpent-4-enal
 - Methylenetriphenylphosphorane ($\text{CH}_2=\text{PPh}_3$)
 - Dimethyl sulfoxide (DMSO) as the solvent.
- Procedure:
 - The Wittig reagent, methylenetriphenylphosphorane, is prepared in DMSO.
 - The erythro-aldehyde is reacted with the Wittig reagent to produce meso-3,4-dimethylhexa-1,5-diene. The reported isomeric purity is approximately 95%.^[7]

- Separately, the threo-aldehyde is reacted with the Wittig reagent to produce (±)-3,4-dimethylhexa-1,5-diene. The reported isomeric purity is approximately 96.5%.^[7]



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References

- 1. Cope rearrangement - Wikipedia [en.wikipedia.org]
- 2. Cope Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. 3,4-Dimethyl-1,5-hexadiene | C₈H₁₄ | CID 521244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,4-dimethyl-1,5-hexadiene [stenutz.eu]
- 5. Video: [3,3] Sigmatropic Rearrangement of 1,5-Dienes: Cope Rearrangement [jove.com]
- 6. The Cope rearrangement, [3,3]-sigmatropic shift, of meso-3,4-dimethyl - askITians [askitians.com]
- 7. Synthesis of meso- and (±)-3,4-dimethylhexa-1,5-diene and their acetylacetonatorhodium(I) complexes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
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